molecular formula C2H5NS B3049001 N-Methylthioformamide CAS No. 18952-41-5

N-Methylthioformamide

Cat. No. B3049001
CAS RN: 18952-41-5
M. Wt: 75.14 g/mol
InChI Key: YGQNFDNQDVKVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • ChemSpider ID : 4352110 .

Synthesis Analysis

The synthesis of N-Methylthioformamide involves the reaction of an appropriate precursor with a thiol group (such as hydrogen sulfide or a thiol-containing compound). One common method is the reaction of formaldehyde with hydrogen sulfide in the presence of a base. The resulting N-Methylthioformamide can be purified through column chromatography .


Molecular Structure Analysis

N-Methylthioformamide has the linear structure HCONHCH₃ , where the nitrogen atom is bonded to a methyl group and a thiol group. The sulfur atom is part of the thiol moiety .


Chemical Reactions Analysis

  • Thioamide Hydrolysis : Under acidic conditions, N-Methylthioformamide can hydrolyze to yield formamide and hydrogen sulfide .

Physical And Chemical Properties Analysis

  • Odor : It has a characteristic odor .

Scientific Research Applications

Chemical Properties and Molecular Interactions

  • Molecular Structure Analysis : A study by Rao and Ramiah (1976) on thioformamide, N-methylthioformamide, and N,N-dimethyl thioformamide provided insights into their molecular charges, bond orders, dipole moments, and ionization potentials. They found that the trans form of N-methyl thioformamide is more stable than its cis isomer, indicating potential for chemical applications based on stability considerations (Rao & Ramiah, 1976).

Biochemical Applications and Effects

  • Pesticide Research : Narayana et al. (2006) investigated the effects of methyl parathion, a related organophosphate pesticide, on reproductive organs in rats. Although this study does not directly involve N-Methylthioformamide, it contributes to the broader understanding of organophosphate compounds in a biological context (Narayana et al., 2006).

  • Neuroprotective Research : The potential neuroprotective effects of compounds like N-Methylthioformamide can be inferred from studies on other compounds with similar properties. For example, Oz et al. (2011) explored the cellular and molecular actions of Methylene Blue in the nervous system, which shares some chemical characteristics with N-Methylthioformamide (Oz et al., 2011).

Environmental and Occupational Health

  • Pesticide Exposure and Health Effects : Studies on organophosphate pesticides, like those by Narayana et al. (2006), provide insights into the potential health risks of exposure to similar compounds, including N-Methylthioformamide. Such research is essential for developing safety guidelines and protective measures in agricultural and industrial settings (Narayana et al., 2006).

  • Protective Equipment Evaluation : The effectiveness of personal protective equipment against occupational exposure to related compounds, like N,N-dimethylformamide, was evaluated by Wang et al. (2006). This research is relevant for understanding and improving safety measures in environments where N-Methylthioformamide might be used (Wang et al., 2006).

Safety and Hazards

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination .

properties

IUPAC Name

N-methylmethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQNFDNQDVKVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409210
Record name Methylthioformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylthioformamide

CAS RN

18952-41-5
Record name Methylthioformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylthioformamide
Reactant of Route 2
N-Methylthioformamide
Reactant of Route 3
N-Methylthioformamide
Reactant of Route 4
Reactant of Route 4
N-Methylthioformamide
Reactant of Route 5
Reactant of Route 5
N-Methylthioformamide
Reactant of Route 6
N-Methylthioformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.